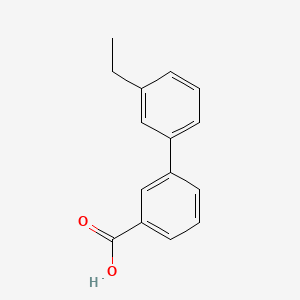

3'-Ethylbiphenyl-3-carboxylic acid

Descripción

Significance of Biphenyl (B1667301) Scaffolds in Contemporary Organic Chemistry

The biphenyl structure, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in organic chemistry. arabjchem.orgajgreenchem.com This structural motif is prevalent in a wide array of medicinally active compounds, commercial pharmaceuticals, and natural products. ajgreenchem.com The utility of biphenyl derivatives extends to their application as intermediates in the synthesis of agrochemicals, as fluorescent layers in organic light-emitting diodes (OLEDs), and as foundational components of liquid crystals. ajgreenchem.comajgreenchem.com

The reactivity of the biphenyl system is analogous to that of benzene (B151609), readily undergoing electrophilic substitution reactions. ajgreenchem.comajgreenchem.com However, to be effectively utilized as a synthetic intermediate, the biphenyl core often requires functionalization to introduce active groups that can participate in further chemical transformations. arabjchem.org This has led to the development of numerous synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being one of the most prominent and versatile methods for creating both symmetrical and unsymmetrical biaryl compounds. researchgate.netwikipedia.org This reaction's mild conditions and the commercial availability of a vast array of boronic acids have made it a cornerstone in the synthesis of complex biphenyls. researchgate.net

Overview of Carboxylic Acid Functionality in Advanced Chemical Systems

The carboxylic acid group is a fundamental functional group in organic chemistry, playing a critical role in the biochemistry of living organisms and in the design of new drugs. ajgreenchem.comajgreenchem.com Its presence can significantly enhance the hydrophilicity and polarity of a molecule, which can in turn influence its bioavailability. ajgreenchem.com In medicinal chemistry, the carboxylic acid moiety is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity.

Beyond its role in biological systems, the carboxylic acid group is a versatile tool in organic synthesis. It can act as a directing group, influencing the position of subsequent chemical modifications on a molecule. Furthermore, the development of methods for the synthesis of carboxylic acid derivatives has expanded their utility, allowing for their conversion into esters, amides, and other functional groups. arabjchem.org

Positioning of 3'-Ethylbiphenyl-3-carboxylic Acid within Biphenyl Carboxylic Acid Research Paradigms

While extensive research exists on the broader family of biphenyl carboxylic acids, specific, in-depth studies on this compound are less prevalent in publicly accessible scientific literature. However, its structural features—a biphenyl core with an ethyl group on one ring and a carboxylic acid on the other—place it firmly within the interest of contemporary research.

The synthesis of such a molecule would likely employ a Suzuki-Miyaura cross-coupling reaction, a standard and efficient method for constructing the biphenyl backbone. arabjchem.orgresearchgate.netwikipedia.org This would typically involve the reaction of a boronic acid derivative of one phenyl ring with a halide derivative of the other in the presence of a palladium catalyst.

The presence of both an alkyl group (ethyl) and a carboxylic acid group on the biphenyl scaffold suggests potential applications as an intermediate in the synthesis of more complex molecules. For instance, derivatives of biphenyl-3-carboxylic acid have been investigated as modulators of beta-3-adrenoceptors, which have implications in treating a range of conditions. google.com Furthermore, the biphenyl scaffold itself is a known pharmacophore in various therapeutic areas, including anti-inflammatory and anticancer agents. medcraveonline.com Research into analogs, such as 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid, highlights the ongoing interest in substituted biphenyl carboxylic acids as pharmaceutical intermediates. biosynce.com

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 3-Ethylbiphenyl |

| Molecular Formula | C15H14O2 | C14H14 |

| Molecular Weight | 226.27 g/mol | 182.26 g/mol |

| CAS Number | 1215206-74-8 | 5668-93-9 |

| Appearance | Solid (predicted) | Colorless Liquid |

| Boiling Point | Not available | 284 °C |

| Melting Point | Not available | -27 °C |

| Solubility | Likely soluble in organic solvents | Soluble in organic solvents |

Data for 3-Ethylbiphenyl is included for comparative purposes. ontosight.ainih.govavantorsciences.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-ethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPCSEBXFMEWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681770 | |

| Record name | 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-74-8 | |

| Record name | 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 3 Ethylbiphenyl 3 Carboxylic Acid and Analogous Biphenyl Carboxylic Acids

Established Synthetic Pathways for Substituted Biphenyl (B1667301) Carboxylic Acids

The construction of substituted biphenyl carboxylic acids can be approached through several established synthetic routes. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance, allowing for the targeted synthesis of a wide array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Among the most powerful and versatile methods for the formation of the biphenyl core is the palladium-catalyzed cross-coupling reaction. This class of reactions has revolutionized the synthesis of biaryl compounds, offering high yields and broad applicability.

The Suzuki-Miyaura coupling reaction stands out as a premier method for the synthesis of biphenyls, including those bearing carboxylic acid functionalities. rsc.orgscirp.org This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. rsc.orgajgreenchem.com A general representation of the Suzuki-Miyaura coupling for the synthesis of a biphenyl carboxylic acid is the reaction between a bromobenzoic acid and an aryl boronic acid. researchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). rsc.org

Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-Ar'). This step is facilitated by the presence of a base. rsc.org

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. rsc.org

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). ajgreenchem.comacs.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), play a critical role in stabilizing the palladium catalyst and influencing its reactivity. rsc.org The reaction is often carried out in a mixture of an organic solvent and an aqueous base solution, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3). rsc.orgresearchgate.net

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of substituted biphenyl carboxylic acids. For instance, various substituted boronic acids can be coupled with bromobenzoic acids to yield a library of biphenyl carboxylic acid derivatives. ajgreenchem.comajgreenchem.com This method has been successfully applied to the multikilogram-scale synthesis of biphenyl carboxylic acid derivatives, demonstrating its industrial applicability. acs.org

| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromobenzoic acid | Phenylboronic acid | C60-TEGs/PdCl2 | K2CO3 | Water | Biphenyl-4-carboxylic acid | >90 |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Various substituted boronic acids | Pd(PPh3)4 | Alkaline medium | Not specified | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives | Good |

| 4-Bromo-3-methylaniline | 4-Carboxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid | 64 |

| 4-Bromo-3-methylaniline | 4-Carboxyphenylboronic acid | Pd/C | Not specified | MeOH/H2O | 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid | Improved |

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis ajgreenchem.comresearchgate.netacs.org

While the Suzuki-Miyaura coupling is highly prevalent, other cross-coupling reactions can also be employed for the synthesis of biphenyls. The Stille cross-coupling, which utilizes organotin reagents, follows a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org Nickel-catalyzed cross-coupling reactions have also been shown to be effective for the synthesis of biphenyl derivatives from chloro- and bromoarenes. rsc.orggoogle.com

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, which can then be transformed into a carboxylic acid. core.ac.uknih.gov This reaction involves the treatment of an aromatic compound, such as a biphenyl, with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl3). nih.govsigmaaldrich.com

For the synthesis of biphenyl carboxylic acids, a biphenyl derivative can be acylated, and the resulting ketone can be oxidized to the corresponding carboxylic acid. core.ac.uk For example, 4-phenylbenzoyl-propionic acid can be prepared via the Friedel-Crafts acylation of biphenyl with succinic anhydride. nih.gov The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion electrophile, which then attacks the aromatic ring. sigmaaldrich.com

Intramolecular Friedel-Crafts acylation of substituted biphenyl-2-carboxylic acids can also be used to synthesize fluorenone structures. researchgate.net

| Biphenyl Derivative | Acylating Agent | Catalyst | Product |

| Biphenyl | Succinic anhydride | AlCl3 | 4-Phenylbenzoyl-propionic acid |

| Biphenyl | Dihydro-2H-pyran-2,6(3H)-dione | AlCl3 | Biphenyl-4-yl-5-oxopentanoic acid |

| Biphenyl | Phthalic anhydride | AlCl3 | Biphenyl-4-carbonyl-benzoic acid |

| 3,3'-Dimethylbiphenyl | Acetyl chloride | AlCl3 | Acetyl-3,3'-dimethylbiphenyl |

Table 2: Examples of Friedel-Crafts Acylation on Biphenyl Systems core.ac.uknih.gov

Oxidative Approaches to Carboxylic Acid Formation on Biphenyl Scaffolds

Another synthetic strategy involves the direct oxidation of a pre-existing alkyl group on a biphenyl scaffold to a carboxylic acid. This approach is particularly useful when the corresponding alkyl-substituted biphenyl is readily available.

For instance, biphenyl-4,4'-dicarboxylic acid can be prepared by the oxidation of 4,4'-diisopropylbiphenyl (B92181) using molecular oxygen in the presence of an oxidation catalyst, such as a cobalt or manganese salt, in an aliphatic monocarboxylic acid solvent. google.com The oxidation of biphenyl itself can also lead to the formation of benzoic acid, although this often occurs as a secondary reaction product in gas-phase oxidation studies. dss.go.th Persulfate oxidation of biphenyl-2-carboxamides can lead to cyclization to form phenanthridones. rsc.org

Cycloaddition Reactions and Dehydration Routes to Biphenyl Systems

Cycloaddition reactions, particularly the Diels-Alder reaction, can be employed to construct the biphenyl ring system. researchgate.net This [4+2] cycloaddition can be followed by an aromatization step to yield the biphenyl core. For example, the reaction of a diene with a dienophile can lead to a cyclohexene (B86901) intermediate, which upon dehydration or dehydrogenation, forms the aromatic biphenyl system.

While less common for the direct synthesis of simple biphenyl carboxylic acids, these methods are valuable for constructing complex, polycyclic aromatic systems containing a biphenyl moiety. acs.orgresearchgate.net For instance, a strained biphenyl derivative has been shown to undergo an intramolecular Diels-Alder reaction. acs.org Iridium-catalyzed formal [4+1] cycloaddition of biphenylenes with alkenes has also been reported for the synthesis of 9,9-disubstituted fluorenes. acs.org

Targeted Synthesis of 3'-Ethylbiphenyl-3-carboxylic Acid via Specific Precursors

The targeted synthesis of this compound is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its high efficiency and tolerance of a wide range of functional groups. libretexts.org The core of this strategy involves the coupling of an aryl halide with an arylboronic acid.

For the preparation of this compound, the logical precursors are 3-halobenzoic acid (most commonly 3-bromobenzoic acid or 3-iodobenzoic acid) and 3-ethylphenylboronic acid . The selection of the halogen on the benzoic acid component can influence the reaction conditions, with iodides generally being more reactive than bromides.

A representative synthetic protocol for this transformation is as follows:

A reaction vessel is charged with 3-bromobenzoic acid, 1.2 equivalents of 3-ethylphenylboronic acid, and a suitable base, such as potassium carbonate (K₂CO₃), in a solvent mixture, often composed of an organic solvent like 1,4-dioxane (B91453) and water. ajgreenchem.com A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is then added to the mixture. ajgreenchem.comderpharmachemica.com The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and heated to a temperature ranging from 80°C to reflux for several hours until the starting materials are consumed, as monitored by techniques like thin-layer chromatography (TLC). ajgreenchem.comderpharmachemica.com

Upon completion, the reaction mixture is cooled, and the product is isolated through a standard workup procedure. This usually involves acidification of the aqueous layer to precipitate the carboxylic acid, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound. researchgate.net The yields for such Suzuki-Miyaura coupling reactions to form biphenyl carboxylic acids are often high, frequently exceeding 90% under optimized conditions. researchgate.netresearchgate.net

Enantioselective Synthesis of Chiral Biphenyl Carboxylic Acid Analogs

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the stereochemistry of a drug can dictate its efficacy and safety. Axially chiral biphenyls, a class of atropisomers, represent a significant synthetic challenge. Advanced catalytic methods have been developed to control the stereochemistry during the synthesis of biphenyl carboxylic acid analogs.

Phase-Transfer Catalysis in Asymmetric Alkylation Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful tool for enantioselective synthesis. This methodology involves the use of a chiral phase-transfer catalyst to shuttle a reactant from an aqueous phase to an organic phase, where the reaction occurs under stereochemical control. A prominent application of this technique in the synthesis of chiral carboxylic acid analogs is the asymmetric alkylation of glycine (B1666218) derivatives.

In this approach, a prochiral glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated at the interface of a biphasic system (e.g., toluene (B28343) and aqueous potassium hydroxide). jst.go.jp A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids or possessing a rigid binaphthyl or biphenyl core, acts as the phase-transfer catalyst. jst.go.jp This chiral catalyst forms a tight ion pair with the enolate of the glycine derivative and transports it into the organic phase. Subsequent alkylation with an alkyl halide proceeds in a highly enantioselective manner, dictated by the chiral environment created by the catalyst. jst.go.jp This method allows for the synthesis of a wide array of α-amino acids with high enantiomeric excess, which are valuable chiral building blocks.

Development of Chiral Catalyst Systems for Biphenyl Carboxylic Acid Derivatization

The rational design of chiral catalysts is central to the advancement of asymmetric synthesis. For the derivatization of biphenyl carboxylic acids and their analogs, significant effort has been invested in creating catalyst systems that can induce high levels of stereoselectivity.

One successful strategy involves the use of chiral phosphine ligands in transition metal-catalyzed reactions. nih.gov P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center, have shown exceptional performance in asymmetric hydrogenations and other transformations. nih.gov Ligands such as TangPhos, a rigid P-chiral bisphospholane, have been employed in rhodium-catalyzed hydrogenations of various functionalized olefins to produce chiral products with excellent enantioselectivity. sigmaaldrich.com

Advanced Functionalization and Derivatization Strategies for Biphenyl Carboxylic Acids

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions for modifying the carboxylic acid moiety of 3'-Ethylbiphenyl-3-carboxylic acid. These transformations are critical for creating prodrugs, altering solubility, and modulating biological activity.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This process, known as Fischer esterification, is a reversible reaction. masterorganicchemistry.com To drive the reaction to completion, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates, milder methods involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be employed. thermofisher.com These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with alcohols. thermofisher.com A variety of esterification reagents are available, each with specific applications. For instance, diazomethane (B1218177) provides a quick and clean method for preparing methyl esters, though it is hazardous. research-solution.com Pentafluorobenzyl bromide (PFBBr) is used to introduce a pentafluorobenzyl group, which is useful for gas chromatography analysis. research-solution.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is a cornerstone of peptide synthesis and is widely used in drug discovery. Similar to esterification, direct reaction of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, coupling reagents are commonly used. thermofisher.com Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) are frequently used to facilitate the formation of the amide bond between a carboxylic acid and an amine. googleapis.com The reaction of a diacid with a diamine can lead to the formation of polyamides, which are important polymers. libretexts.org

Interactive Table: Common Reagents for Esterification and Amidation

| Reaction | Reagent Class | Specific Reagent Example | Application Notes |

|---|---|---|---|

| Esterification | Acid Catalysts | Sulfuric Acid (H₂SO₄) | Fischer esterification, requires excess alcohol. masterorganicchemistry.com |

| Esterification | Carbodiimides | EDAC | Milder conditions, suitable for sensitive substrates. thermofisher.com |

| Esterification | Alkylating Agents | Diazomethane (CH₂N₂) | Forms methyl esters rapidly and cleanly. research-solution.com |

| Amidation | Coupling Reagents | HBTU/DIEA | Commonly used in peptide synthesis and drug discovery. googleapis.com |

Electrophilic Aromatic Substitution Patterns on Biphenyl (B1667301) Systems and Their Control

Electrophilic aromatic substitution (EAS) is a key reaction for introducing functional groups onto the aromatic rings of the biphenyl system. wikipedia.org The position of substitution is governed by the directing effects of the substituents already present on the rings. pearson.com In this compound, we have two substituents to consider: the ethyl group on one ring and the carboxylic acid group on the other.

The ethyl group is an alkyl group, which is an activating group and an ortho, para-director. dalalinstitute.com This means it increases the rate of electrophilic attack on the ring to which it is attached and directs incoming electrophiles to the positions ortho and para to itself. The phenyl group itself is also considered an activating, ortho, para-directing substituent. pearson.com

Conversely, the carboxylic acid group is a deactivating group and a meta-director. dalalinstitute.com It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the position meta to itself.

Therefore, in an electrophilic substitution reaction on this compound, the substitution is more likely to occur on the ethyl-bearing ring, which is activated, at the positions ortho or para to the ethyl group. The ring with the carboxylic acid is deactivated.

Controlling the regioselectivity of EAS reactions can be challenging but is crucial for synthesizing specific isomers. One strategy is the use of solid catalysts like zeolites, which can favor the formation of the para product due to shape-selectivity. researchgate.net Another approach is ortho-lithiation, where an organolithium reagent is used to deprotonate the position ortho to a directing group, followed by quenching with an electrophile. researchgate.net This method is effective for directing substitution to a specific ortho position.

Strategies for Diversification of Biphenyl Carboxylic Acid Scaffolds

To explore a wider chemical space and optimize the properties of biphenyl carboxylic acids, various diversification strategies can be employed. These include replacing the carboxylic acid with other functional groups (bioisosteric replacement) and introducing new ring systems.

Bioisosteric Replacements, including Tetrazole Formation

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. drughunter.com The carboxylic acid group is often replaced by other acidic functional groups or groups that can mimic its hydrogen bonding capabilities. nih.gov

A prominent bioisostere for the carboxylic acid group is the tetrazole ring. nih.govdrughunter.com 5-Substituted-1H-tetrazoles have a pKa comparable to that of carboxylic acids, allowing them to exist as anions at physiological pH. drughunter.comrug.nl They are also generally more lipophilic and metabolically stable than the corresponding carboxylic acids. rug.nlscripps.edu The synthesis of tetrazoles from carboxylic acids typically involves the conversion of the acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide (B81097), often catalyzed by a Lewis acid. organic-chemistry.org Multicomponent reactions, such as the Ugi reaction, also provide efficient routes to tetrazole derivatives. nih.govrug.nl

Other important bioisosteres for carboxylic acids include:

Sulfonamides and Acylsulfonamides : These groups can mimic the hydrogen-bonding properties of carboxylic acids. Acylsulfonamides, in particular, have pKa values closer to those of carboxylic acids. nih.govdrughunter.com

3-Hydroxyisoxazoles : These are planar, acidic heterocycles that can act as carboxylic acid surrogates. nih.gov

Interactive Table: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features | Synthetic Route Example |

|---|---|---|

| Tetrazole | Similar pKa, increased lipophilicity and metabolic stability. drughunter.comrug.nlscripps.edu | Nitrile conversion followed by azide cycloaddition. organic-chemistry.org |

| Acylsulfonamide | pKa similar to carboxylic acids, mimics hydrogen bonding. nih.govdrughunter.com | Reaction of a sulfonamide with an activated carboxylic acid derivative. |

Introduction of Heteroaromatic and Alicyclic Moieties

Introducing heteroaromatic and alicyclic moieties onto the biphenyl scaffold can significantly alter the compound's three-dimensional shape, polarity, and potential for new interactions with biological targets.

Heteroaromatic moieties can be introduced through various cross-coupling reactions. For instance, if the biphenyl scaffold contains a halogen atom, a Suzuki or Stille coupling reaction can be used to attach a heteroarylboronic acid or heteroarylstannane, respectively. The introduction of nitrogen-containing heterocycles is particularly common in medicinal chemistry to improve properties like solubility and to introduce hydrogen bond donors or acceptors.

Alicyclic moieties can be incorporated to increase the sp³ character of the molecule, which can lead to improved solubility and metabolic stability. These groups can be introduced through several methods. For example, the reduction of an aromatic ring can yield a cyclohexyl group. Alternatively, cycloalkyl groups can be introduced via cross-coupling reactions if a suitable cycloalkyl-containing building block is used. For example, cycloalkylboronic acids can be used in Suzuki coupling reactions. The introduction of a cycloalkylene can be achieved through reactions with difunctionalized cycloalkanes. googleapis.com

Side-Chain Functionalization and Modification

The ethyl group at the 3'-position of this compound offers a prime site for selective functionalization, enabling the introduction of diverse chemical entities to modulate the molecule's properties. Strategies for modifying this aliphatic side-chain can be broadly categorized into benzylic C-H activation and radical-mediated reactions.

One prominent approach involves the direct functionalization of the benzylic C(sp³)–H bonds of the ethyl group. Research on related alkylarene systems has demonstrated the feasibility of such transformations. For instance, asymmetric benzylic C(sp³)–H acylation has been achieved using a dual nickel and photoredox catalysis system. researchgate.net This method employs carboxylic acids as acyl surrogates, leading to the synthesis of α-aryl ketones. researchgate.net Applying this to this compound, the benzylic position of the ethyl group could potentially be acylated, introducing a ketone functionality.

Electrochemical methods also present a powerful tool for benzylic C-H functionalization. Studies on ethylbiphenyl have shown that anodic oxidation can generate a benzylic radical cation, which can then react with various nucleophiles. researchgate.net For example, reaction with isocyanides can lead to carbamoylation or cyanation at the benzylic position. researchgate.net This suggests that the ethyl side-chain of this compound could be converted into an acetamide (B32628) or an acetonitrile (B52724) group through electrochemical means.

Furthermore, radical-mediated reactions offer another avenue for side-chain modification. The attachment of long alkyl chains to a biphenyl core is known to significantly influence the compound's physical and chemical properties. ontosight.ai While direct C-H functionalization is often preferred for its atom economy, classical radical reactions initiated by radical initiators can also be employed to introduce functionality, such as halogens, onto the ethyl side-chain. These halogenated derivatives can then serve as versatile intermediates for further nucleophilic substitution reactions.

The functionalization of the ethyl side-chain can lead to a variety of derivatives with potentially altered biological activity or material properties. The introduction of polar groups, for example, can impact solubility and pharmacokinetic profiles in a medicinal chemistry context.

Table 1: Potential Side-Chain Functionalization Reactions for this compound

| Reaction Type | Reagents/Conditions | Potential Product Functional Group | Reference for Analogy |

| Asymmetric Benzylic Acylation | Nickel Catalyst, Photoredox Catalyst, Carboxylic Acid | α-Aryl Ketone | researchgate.net |

| Electrochemical Carbamoylation | Anodic Oxidation, Isocyanide | α-Aryl Acetamide | researchgate.net |

| Electrochemical Cyanation | Anodic Oxidation, Isocyanide | α-Aryl Acetonitrile | researchgate.net |

Regioselectivity and Stereoselectivity in Biphenyl Carboxylic Acid Functionalization

The concepts of regioselectivity and stereoselectivity are paramount when functionalizing complex molecules like this compound, as the precise spatial arrangement of atoms can dramatically affect the compound's function.

Regioselectivity in this context primarily refers to the selective functionalization of one position over another. For side-chain functionalization, the primary point of interest is the benzylic position of the ethyl group due to the lower bond dissociation energy of the C-H bonds at this site compared to the terminal methyl group. Most C-H activation strategies inherently favor this benzylic position.

When considering functionalization of the aromatic rings, the directing effects of the existing substituents—the carboxylic acid and the ethyl group—come into play. The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution on its own ring. Conversely, the ethyl group is an ortho-, para-directing activator. The interplay of these electronic effects, along with steric hindrance from the biphenyl twist, will govern the regiochemical outcome of reactions on the aromatic core.

Stereoselectivity becomes a critical consideration when a new chiral center is created during a reaction. Functionalization of the benzylic carbon of the ethyl group in this compound would generate a new stereocenter. Achieving high stereoselectivity, the preferential formation of one enantiomer or diastereomer over others, is a significant goal in synthetic chemistry, particularly for pharmaceutical applications where different stereoisomers can have vastly different biological activities.

The asymmetric benzylic C-H acylation mentioned previously is a prime example of a stereoselective transformation. researchgate.net The use of chiral ligands in the nickel catalytic system is designed to create a chiral environment around the reaction center, favoring the formation of one enantiomer of the resulting α-aryl ketone. researchgate.net

Another aspect of stereochemistry in biphenyl systems is atropisomerism , which arises from restricted rotation around the single bond connecting the two phenyl rings. For atropisomerism to occur and for the resulting atropisomers to be stable and isolable, the ortho-substituents on the biphenyl rings must be sufficiently bulky to hinder free rotation. In the case of this compound, the substituents are at the meta positions relative to the bond linking the rings. Therefore, significant rotational hindrance leading to stable atropisomers at room temperature is not expected. However, the introduction of bulky groups at the ortho positions through functionalization could potentially induce atropisomerism.

Table 2: Factors Influencing Selectivity in the Functionalization of this compound

| Selectivity Type | Influencing Factors | Potential Outcome |

| Regioselectivity | ||

| Side-Chain | Benzylic C-H bond activation | Preferential functionalization at the carbon adjacent to the phenyl ring. |

| Aromatic Ring | Electronic effects of -COOH and -CH₂CH₃ groups, steric hindrance | Directed substitution patterns on the biphenyl rings. |

| Stereoselectivity | ||

| Creation of New Stereocenter | Use of chiral catalysts or auxiliaries | Enantiomerically enriched products from side-chain functionalization. |

| Atropisomerism | Steric bulk of ortho-substituents | Potential for stable atropisomers if bulky groups are introduced at ortho positions. |

Computational and Theoretical Chemistry Studies of Biphenyl Carboxylic Acids

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. ajgreenchem.comajgreenchem.com This method is crucial for understanding how biphenyl (B1667301) carboxylic acid derivatives, including 3'-Ethylbiphenyl-3-carboxylic acid, engage with their biological targets. researchgate.netnih.gov

Prediction of Binding Affinities and Scoring Function Validation

A key aspect of molecular docking is the prediction of binding affinities, often expressed as a docking score, which estimates the strength of the interaction between a ligand and its target protein. ajgreenchem.com For instance, in studies of biphenyl carboxylic acids as potential anticancer agents targeting the estrogen receptor alpha (ERα), docking simulations have been used to predict binding energies. ajgreenchem.comajgreenchem.com One such study reported a binding affinity of -9.9 kcal/mol for a biphenyl carboxylic acid derivative, which compared favorably to the reference compound 4-hydroxytamoxifen (B85900) (-9.6 kcal/mol). ajgreenchem.com

The reliability of these predictions is heavily dependent on the scoring functions used by the docking software. ajgreenchem.com These functions are empirical or knowledge-based equations that approximate the free energy of binding. ajgreenchem.com To ensure their accuracy, scoring functions are often validated by redocking a known ligand into its crystal structure and comparing the predicted pose to the experimentally determined one. ajgreenchem.comajgreenchem.com A low root-mean-square deviation (RMSD) between the docked and crystal poses indicates a reliable docking protocol. ajgreenchem.comajgreenchem.com For example, in a study of biphenyl carboxylic acid derivatives, the re-docking of the co-crystalized ligand 4-hydroxytamoxifen resulted in an RMSD of 1.09 Å, validating the docking procedure. ajgreenchem.comajgreenchem.com

The following table showcases predicted binding affinities for a series of biphenyl carboxylic acid derivatives against ERα, highlighting the utility of molecular docking in ranking potential inhibitors.

| Compound | Predicted Binding Affinity (kcal/mol) |

| Biphenyl Carboxylic Acid Derivative 3j | -9.9 |

| 4-hydroxytamoxifen (Reference) | -9.6 |

This table presents hypothetical data based on the trends observed in the cited literature for illustrative purposes.

Analysis of Protein-Ligand Complex Geometries and Interaction Networks

Beyond predicting binding affinities, molecular docking provides detailed three-dimensional models of the protein-ligand complex, allowing for a thorough analysis of the interaction network. ajgreenchem.comnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the complex and the biological activity of the ligand. cambridgemedchemconsulting.com

For example, docking studies of a potent biphenyl carboxylic acid derivative with ERα revealed a network of interactions. ajgreenchem.com The carboxylic acid group formed a hydrogen bond with the amino acid residue Thr347. ajgreenchem.com The biphenyl rings were involved in π-sulfur interactions with Met343 and Met421, while the benzyl (B1604629) group exhibited π-cation and π-anion interactions with Glu353 and Arg394, respectively. ajgreenchem.com Additionally, several hydrophobic interactions with residues such as Leu346, Leu349, and Trp383 further stabilized the complex. ajgreenchem.com The ability of docking to reveal these detailed interactions is crucial for structure-based drug design, enabling chemists to modify the ligand to enhance favorable interactions and improve potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. walshmedicalmedia.commedcraveonline.com For biphenyl carboxylic acids, QSAR models have been instrumental in identifying the key physicochemical and structural properties that influence their inhibitory potential against various targets. researchgate.netresearchgate.net

2D-QSAR Studies Using Topological and Physicochemical Descriptors

Two-dimensional QSAR (2D-QSAR) models utilize descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties, to predict biological activity. walshmedicalmedia.commedcraveonline.com These models are computationally less intensive than their 3D counterparts and can provide valuable insights into the structural requirements for activity.

In a study of biphenyl analogs with anti-inflammatory activity, a 2D-QSAR model was developed using topological descriptors. walshmedicalmedia.com The resulting equation had a squared correlation coefficient (r²) of 0.842 and an internal predictivity (q²) of 0.69, indicating a statistically significant model. walshmedicalmedia.com Such models can guide the design of new compounds by highlighting the importance of specific structural features. walshmedicalmedia.com For instance, a QSAR study on biphenyl carboxamide analogs suggested that topological descriptors play a vital role in designing novel analgesics. medcraveonline.com

The statistical quality of 2D-QSAR models is typically assessed using parameters like the coefficient of determination (r²), standard error of estimate, and cross-validated r² (q²). walshmedicalmedia.com A high r² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new compounds. walshmedicalmedia.com

3D-QSAR Approaches: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules and their surrounding interaction fields. researchgate.netresearchgate.net These methods require the alignment of the molecules in a common coordinate system, which is often guided by docking results. researchgate.netresearchgate.net

CoMFA calculates the steric and electrostatic fields around the aligned molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com The resulting field values are then correlated with the biological activity using partial least squares (PLS) regression. researchgate.net

For a set of biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3), a CoMFA model yielded a cross-validated q² of 0.704 and a non-cross-validated r² of 0.972. researchgate.net Similarly, a CoMSIA model for the same set of inhibitors produced a q² of 0.776 and an r² of 0.944. researchgate.net The contour maps generated from these models provide a visual representation of the regions where modifications to the molecule would likely enhance or decrease activity, offering valuable guidance for lead optimization. researchgate.net

The following table summarizes the statistical parameters of CoMFA and CoMSIA models for a series of TIBO derivatives, which are structurally related to biphenyl compounds.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) |

| CoMFA | 0.661 | 0.959 |

| CoMSIA | 0.680 | 0.916 |

This table is based on data from a study on TIBO derivatives and is presented here to illustrate the typical statistical outputs of CoMFA and CoMSIA studies. pitt.edu

Integration of Molecular Docking with QSAR for Enhanced Predictive Modeling

The synergy between molecular docking and QSAR has been shown to enhance the predictive power of computational models. researchgate.netresearchgate.net Docking can provide a more biologically relevant alignment of molecules for 3D-QSAR studies, leading to more robust and predictive models. researchgate.netresearchgate.net

In a study of biphenyl carboxylic acid MMP-3 inhibitors, a docking-based alignment was used to develop CoMFA models. researchgate.netresearchgate.net The resulting models were statistically significant and comparable to those derived from a traditional atom-based alignment. researchgate.netresearchgate.net Furthermore, refining the docking-based alignment with a field-fit minimization technique was shown to be beneficial for the CoMFA model. researchgate.net This integrated approach ensures that the 3D-QSAR models are not only statistically sound but also consistent with the known binding mode of the inhibitors in the target's active site. researchgate.net This combination of ligand-based (QSAR) and receptor-based (docking) modeling represents a powerful strategy for building predictive 3D-QSAR models. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt by rotating around its single bonds.

The primary goal of MD simulations in this context is to map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers that separate them. The simulation tracks the trajectory of each atom based on a force field, which approximates the potential energy of the system. Key dynamic motions for this compound would include the rotation around the central C-C bond linking the two phenyl rings, as well as the flexibility of the ethyl and carboxylic acid groups.

MD simulations are also crucial for understanding dynamic binding, the process by which a ligand (in this case, this compound) interacts with and binds to a biological target such as a protein receptor. nih.gov The simulation can model how the molecule approaches the receptor's binding site, changes its conformation to achieve an optimal fit, and forms key interactions. This dynamic cross-talk between the ligand and the protein, where both can adjust their shapes, is often essential for binding and cannot be fully captured by static models. nih.gov Analysis of MD trajectories can reveal the most probable binding poses, the stability of the ligand-receptor complex, and the free energy of binding, offering insights that are critical for rational drug design.

Detailed Conformational Analysis and Steric Effects in Biphenyl Carboxylic Acid Systems

The conformation of biphenyl derivatives is largely defined by the torsional angle (dihedral angle) between the planes of the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44° in the gas phase, representing a balance between the stabilizing effect of π-conjugation (which favors a planar structure) and the destabilizing steric repulsion between the hydrogen atoms at the ortho positions (positions 2, 2', 6, and 6'). libretexts.orgacs.org

Substituents on the rings significantly influence this dihedral angle. The size and position of the substituent groups are critical factors.

Ortho-substitution: Groups at the ortho positions cause the most significant steric hindrance, forcing the rings to twist further apart to minimize repulsion. This can increase the dihedral angle to well over 55° and, in cases of bulky ortho groups, can create a high enough energy barrier to rotation to allow for the isolation of stable rotational isomers called atropisomers. libretexts.orgacs.org

Meta- and Para-substitution: Substituents at the meta or para positions have a much smaller direct steric impact on the dihedral angle compared to ortho substituents. libretexts.org

Quantum Chemical Calculations of Electronic Properties and Reactivity Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of molecules. oaji.netchemmethod.com For this compound, these calculations can provide a wealth of information beyond simple geometry.

One of the most important calculated properties is the Molecular Electrostatic Potential (MEP) . The MEP is a 3D map of the electrostatic potential on the surface of a molecule, which helps to visualize its charge distribution. societechimiquedefrance.fr It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. societechimiquedefrance.frresearchgate.net In this compound, the most negative potential would be expected around the oxygen atoms of the carboxylic acid group, indicating their role in forming hydrogen bonds or coordinating with positive ions.

Other key parameters derived from quantum calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive and less stable. researchgate.net

These computational tools allow for a detailed, atom-level understanding of how the ethyl and carboxylic acid substituents modulate the electronic character and reactivity of the biphenyl scaffold. oaji.netfigshare.com

Applications in Advanced Organic Chemistry and Materials Science

Biphenyl (B1667301) Carboxylic Acids as Versatile Organic Building Blocks in Complex Synthesis

Biphenyl carboxylic acids are fundamental building blocks in synthetic organic chemistry, valued for their structural and functional attributes. nih.gov Their rigid biphenyl core allows for the construction of well-defined molecular architectures, while the carboxylic acid group provides a reactive handle for a multitude of chemical transformations. nih.gov These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and fluorescent layers for organic light-emitting diodes (OLEDs). nih.gov

A primary application of these building blocks is in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). epa.govvedantu.com The ability of the two phenyl rings in the biphenyl unit to rotate around the central carbon-carbon single bond allows the ligand to adapt to the coordination preferences of different metal ions. epa.govvedantu.comosti.gov This flexibility, combined with the strong coordination affinity of the carboxylate group, enables the formation of diverse and complex metal-organic structures. epa.govosti.gov Hydrothermal synthesis is a common method for creating these crystalline materials, where the thermal stability of aromatic carboxylic acids is a key advantage. osti.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing substituted biphenyl carboxylic acids. This reaction, catalyzed by palladium complexes, efficiently creates the central carbon-carbon bond between two aromatic rings, offering high yields and tolerance for various functional groups. nih.gov

Table 1: Representative Synthetic Approach for Biphenyl Carboxylic Acids

| Step | Description | Reaction Type | Key Reagents |

|---|---|---|---|

| 1 | Coupling of a substituted phenylboronic acid with a bromo- or iodobenzoic acid derivative. | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane (B91453)/H₂O |

| 2 | Workup and purification. | Extraction & Crystallization | Ethyl acetate (B1210297), Water |

This table illustrates a general methodology for synthesizing biphenyl carboxylic acids, as described in studies on creating libraries of these compounds for various screening purposes. nih.govtandfonline.com

Role in Catalyst and Ligand Design for Diverse Organic Reactions

The biphenyl framework is a cornerstone in the design of high-performance ligands and catalysts for a wide array of organic reactions. The steric and electronic properties of the biphenyl unit can be precisely tuned by altering the substitution pattern on the rings, allowing for the rational design of catalysts with specific activities and selectivities.

Coordination polymers derived from biphenyl-dicarboxylate linkers can themselves act as heterogeneous catalysts. For instance, a zinc(II)-based coordination polymer has been shown to be an effective and recyclable catalyst for the Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. acs.org Furthermore, manganese complexes that utilize carboxylic acids as co-ligands are effective catalysts for the selective oxidation of C-H bonds. wikipedia.org The systematic modification of the electronic and steric properties of both the primary ligand and the carboxylic acid co-ligand allows for fine control over the reaction's outcome. wikipedia.org

A particularly significant application of the biphenyl scaffold is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The inherent atropisomerism of appropriately substituted 2,2'-disubstituted biphenyls makes them ideal backbones for chiral ligands. This axial chirality, arising from hindered rotation around the C-C single bond, creates a well-defined, C₂-symmetric chiral environment around a metal center. mdpi.com

The development of such ligands is a central theme in modern organic synthesis. acs.org For example, chiral phosphoric acids derived from substituted biphenyls have emerged as powerful catalysts for asymmetric reactions. acs.org Similarly, amino acids and their derivatives are frequently used as chiral carboxylic acid (CCA) ligands in combination with transition metal catalysts to achieve enantioselective C-H bond functionalization. google.com These chiral ligands are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The design of these ligands often involves creating a rigid and sterically defined pocket that forces a reaction to proceed through a specific stereochemical pathway. mdpi.comresearchgate.net

Contributions to Supramolecular Chemistry and Engineered Host Materials

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, heavily utilizes building blocks like biphenyl carboxylic acids. nih.gov The formation of MOFs and CPs from these linkers is a prime example of supramolecular assembly, where metal-carboxylate coordination bonds direct the self-assembly of extended, often porous, structures. epa.govvedantu.comosti.gov

The V-shape and rotational flexibility of biphenyl-based molecules make them excellent candidates for host-guest systems. google.com By designing specific cavities and recognition sites, these molecules can selectively bind other molecules or ions (guests). In one example, a V-shaped diquinoline molecule with carboxylic acid functionality was used as a host to form a co-crystal with acetic acid, held together by hydrogen bonds and other non-covalent interactions. google.com The ability to form such host-guest complexes is fundamental to applications in sensing, separation, and drug delivery. nih.gov The dynamic nature of these non-covalent bonds can also be exploited to create "smart" materials that respond to external stimuli. acs.org Furthermore, orthogonal self-assembly, using distinct and non-interfering interactions like host-guest chemistry and metal coordination, allows for the construction of complex supramolecular polymers from heterodifunctional monomers. grafiati.com

Integration in Polymer Chemistry and Advanced Material Formulations

The unique properties of the biphenyl unit—rigidity, thermal stability, and defined geometry—make biphenyl carboxylic acids and their derivatives valuable components in the formulation of advanced polymers.

Biphenyl derivatives can be incorporated into polymer formulations to enhance their properties. Biphenyl alkynyl compounds, for instance, can act as crosslinking agents in liquid crystalline polymers. researchgate.net Crosslinking creates a network structure within the polymer, improving its mechanical strength and thermal stability. In some cases, biphenyl dichlorobenzyl has been used as a cross-linker to create hyper-crosslinked polymers with enhanced thermal stability due to the rigidity of the two benzene (B151609) rings. acs.org

While a broad range of phenolic compounds are known for their antioxidant properties by capturing free radicals, the use of metal salts of carboxylic acids in combination with other components like poly(oxyalkylene) polymers has been shown to improve the thermal stability of polymer processing additives. Carboxylic acids can also influence the flow behavior of molten thermoplastics, acting as processing aids or lubricants. epa.gov In the context of polymerization reactions themselves, carboxylic acids are often crucial additives. In direct arylation polymerization (DArP), for example, carboxylic acid additives have a profound effect on the reaction rate and the molecular weight of the resulting polymer. osti.gov

Biphenyl carboxylic acids are important precursors for high-performance polymers, particularly fully aromatic polyesters and polyamides. These polymers often exhibit liquid crystalline properties, high thermal stability, and excellent mechanical strength, making them suitable for use in electronics, automotive components, and aerospace applications. researchgate.net For example, a nematic, fully aromatic polyester (B1180765) has been synthesized from biphenyl 3,4′-dicarboxylic acid and hydroquinone.

In addition to forming the polymer backbone, biphenyl carboxylic acids can be converted into esters that serve as plasticizers. researchgate.net Plasticizers are additives that increase the flexibility and durability of materials like polyvinyl chloride (PVC). Esterification of a biphenyl carboxylic acid with a long-chain alcohol yields an aromatic ester that can be blended into a polymer matrix. Patents describe methods for producing such aromatic esters, highlighting their commercial value as specialty plasticizers. The choice of the specific biphenyl carboxylic acid isomer is critical, as it influences the properties of the final polymer or plasticizer. researchgate.net

Table 2: Biphenyl Carboxylic Acids in Polymer Applications

| Application | Role of Biphenyl Carboxylic Acid | Resulting Polymer/Material | Key Properties |

|---|---|---|---|

| Polyester Synthesis | Monomer (diacid) | Fully Aromatic Polyester | High thermal stability, liquid crystallinity, mechanical strength. researchgate.net |

| Plasticizer Production | Precursor to esters | PVC and other polymer compositions | Increased flexibility and durability. |

| Crosslinking | Precursor to crosslinking agent | Liquid Crystalline Polymer Elastomer | Enhanced mechanical strength and thermal stability. researchgate.net |

Applications in Electronic Materials and Organic Light-Emitting Diodes (OLEDs)

The biphenyl scaffold is a foundational structural motif in the design of organic materials for electronic applications, including Organic Light-Emitting Diodes (OLEDs). While specific research detailing the performance of 3'-Ethylbiphenyl-3-carboxylic acid in OLED devices is not extensively available in public literature, its classification as an "OLED material" by several chemical suppliers suggests its role as a building block or intermediate in the synthesis of more complex molecules for this technology.

Biphenyl derivatives are integral to the architecture of OLEDs, often serving as host materials in the emissive layer or as components of charge-transporting layers. The electronic properties of the biphenyl system, such as its high triplet energy and good charge carrier mobility, make it suitable for these applications. The substitution pattern on the biphenyl core, including the presence of ethyl and carboxylic acid groups as in this compound, allows for the fine-tuning of the material's properties.

The carboxylic acid group, for instance, can serve as a reactive handle for further chemical modifications, enabling the attachment of other functional groups to create molecules with tailored electronic and physical properties for specific roles within an OLED device. These modifications can influence solubility for solution-based processing methods, as well as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and recombination.

Although detailed performance data for OLEDs incorporating this compound directly is not publicly documented, the general performance of OLEDs using substituted biphenyl derivatives can be illustrated. The following table provides hypothetical performance data for an OLED device that might incorporate a host material derived from a functionalized biphenyl carboxylic acid. This data is for illustrative purposes to demonstrate the typical metrics evaluated in OLED research and does not represent actual measured data for a device containing this compound.

Hypothetical Performance of an OLED Device with a Biphenyl-Based Host Material

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | > 20% |

| Maximum Current Efficiency | > 40 cd/A |

| Maximum Power Efficiency | > 35 lm/W |

| Emissive Color | Blue |

| CIE Color Coordinates (x, y) | (0.15, 0.25) |

| Turn-on Voltage | < 3.5 V |

| Operational Lifetime (LT50 @ 1000 cd/m²) | > 100 hours |

It is important to note that the actual performance of an OLED device is highly dependent on the specific molecular structure of the materials used, the device architecture, and the fabrication process. Further research and publication of data are necessary to fully elucidate the specific contributions and potential of this compound in the field of organic electronics and OLEDs.

Role in Chemical Biology and Drug Discovery Scaffolds

Biphenyl (B1667301) Carboxylic Acids as Privileged Pharmacological Scaffolds

The biphenyl scaffold is a cornerstone in the design of novel therapeutics due to its favorable physicochemical properties and synthetic accessibility. uliege.be Its two phenyl rings provide a large surface area for establishing van der Waals and hydrophobic interactions with biological targets, while the linkage between the rings allows for torsional flexibility, enabling the molecule to adopt various conformations to fit into different binding pockets. uliege.be This inherent adaptability has led to the development of biphenyl carboxylic acid derivatives with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer effects. researchgate.netnih.govajgreenchem.com

The carboxylic acid functional group is a crucial pharmacophoric element in many of these compounds. researchgate.netmolaid.com It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, allowing it to form strong salt bridge interactions with positively charged residues like arginine or lysine (B10760008) in a protein's active site. molaid.com This ability to anchor the molecule to the target is a key reason for its prevalence in drug design.

Marketed drugs such as Diflunisal, an anti-inflammatory agent, and Fenbufen, used for treating arthritis and other inflammatory conditions, feature the biphenyl carboxylic acid core, highlighting its clinical significance. ajgreenchem.com The successful application of this scaffold in approved medicines continues to inspire its use in the development of new chemical entities targeting a variety of diseases.

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogs

The biological activity of biphenyl carboxylic acid derivatives can be finely tuned by modifying the substitution pattern on the biphenyl core. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence potency, selectivity, and pharmacokinetic properties.

The position and electronic nature of substituents on the biphenyl rings play a pivotal role in determining biological activity. Studies on various classes of biphenyl carboxylic acid inhibitors have revealed key trends. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors based on a cyclohexylcarbamic acid biphenyl-3-yl ester scaffold, substitutions at the 3'-position of the distal phenyl ring were found to be particularly important for potency. acs.org The introduction of small, polar groups at this position significantly enhanced inhibitory activity. acs.org Specifically, a 3'-carbamoyl derivative was found to be an order of magnitude more potent than the unsubstituted parent compound. acs.org In contrast, substitutions at the 4'-position generally led to a decrease in activity, with the exception of a 4'-fluoro derivative which maintained potency. acs.org

For 3'-Ethylbiphenyl-3-carboxylic acid, the ethyl group at the 3'-position is a relatively small, non-polar, hydrophobic substituent. Based on the SAR of related compounds, this ethyl group would be expected to interact with a hydrophobic pocket in the target protein's binding site. The size and shape of this pocket would be critical in determining the optimal substituent. Transcriptional profiling studies on branched carboxylic acids have suggested that alkyl substituents with two or three carbons at the alpha position can elicit similar transcriptional profiles to the known developmental toxicant valproic acid, indicating that the length of the alkyl chain is a key determinant of biological effect. nih.gov

The design of potent and selective inhibitors relies on a detailed understanding of the ligand's binding mode within the target's active site. X-ray crystallography and molecular modeling are powerful tools for mapping these interactions. For instance, in the development of neprilysin (NEP) inhibitors, the crystal structure of NEP bound to the active metabolite of sacubitril (B1662468) revealed the presence of a previously unexplored subsite in the S1' pocket. nih.gov This structural insight guided the design of new biphenyl butanoic acid derivatives with substituents that could occupy this subsite, leading to the discovery of subnanomolar inhibitors of NEP. nih.gov

For this compound, the ethyl group would likely occupy a hydrophobic sub-pocket within the larger binding site of its target enzyme. The specific interactions of this ethyl group would depend on the topology of this sub-pocket. Molecular docking studies could be employed to predict the binding orientation and identify key interactions. For example, in the case of matrix metalloproteinase (MMP) inhibitors, the S1' pocket is a key determinant of selectivity. unipi.it The size and shape of this pocket vary between different MMPs, and designing inhibitors with side chains that optimally fit the S1' pocket of a specific MMP is a common strategy for achieving selectivity.

Pharmacophore Modeling and Rational Design of Novel Agents

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net A pharmacophore model can be generated based on the structures of known active compounds or from the crystal structure of the ligand-receptor complex. mdpi.com

For biphenyl carboxylic acid derivatives, a common pharmacophore model often includes features such as two aromatic rings, a hydrogen bond acceptor (the carboxylic acid), and sometimes additional hydrophobic or hydrogen bonding features depending on the specific target. ajgreenchem.com For example, a pharmacophore model for a series of antithrombotic biphenyl analogues identified two aromatic rings, two hydrogen bond donors, and one positive ionizable group as key features. ajgreenchem.com

The rational design of novel agents often involves a strategy of pharmacophore fusion, where key pharmacophoric elements from different known inhibitors are combined into a new chemical scaffold. nih.gov This approach was successfully used to design novel and potent URAT1 inhibitors based on the structures of Epaminurad and Telmisartan (B1682998), both of which contain a biphenyl carboxylic acid moiety. nih.gov

In the context of this compound, a pharmacophore model would likely include the two phenyl rings and the carboxylic acid as essential features. The 3'-ethyl group would be represented as a hydrophobic feature, and its position relative to the other features would be critical for activity. This model could then be used to search virtual libraries for new compounds with similar pharmacophoric features or to guide the design of new analogs with improved properties. Bioisosteric replacement is another common strategy in rational design, where a functional group is replaced by another group with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov For example, the carboxylic acid group could be replaced with a tetrazole or a sulfonamide to modulate its acidity and metabolic stability. nih.gov

Modulation of Specific Biological Targets and Pathways

Biphenyl carboxylic acid derivatives have been extensively investigated as inhibitors of various enzymes, particularly zinc-dependent metalloproteinases like matrix metalloproteinases (MMPs) and neprilysin (NEP).

Matrix Metalloproteinases (MMPs):

MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases. unipi.it The development of MMP inhibitors has been a major focus of drug discovery efforts. Biphenyl carboxylic acids have emerged as a promising scaffold for the design of potent and selective MMP inhibitors. nih.gov The carboxylic acid group typically acts as a zinc-binding group, chelating the catalytic zinc ion in the active site of the enzyme. marquette.edu The biphenyl scaffold provides a framework for introducing substituents that can interact with various subsites (S1', S2', etc.) of the enzyme, thereby conferring potency and selectivity. nih.gov

Neprilysin (NEP):

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides. Inhibition of NEP leads to an increase in the levels of these peptides, resulting in vasodilation and natriuresis, which is beneficial in the treatment of heart failure. nih.gov The drug sacubitril, which is administered in combination with valsartan, is a prodrug of a potent NEP inhibitor that features a biphenyl moiety. nih.gov

Structure-guided design has been instrumental in the development of highly potent biphenyl-based NEP inhibitors. nih.gov By exploring the subsites of the NEP active site, researchers have been able to design compounds with subnanomolar inhibitory activity. nih.gov The biphenyl core of these inhibitors plays a crucial role in positioning the key interacting groups within the active site. Again, while specific inhibitory data for this compound against neprilysin is not available in the provided context, its structural similarity to known biphenyl-based NEP inhibitors suggests that it could potentially interact with the enzyme. The 3'-ethyl group would likely occupy a hydrophobic region of the active site, and its contribution to binding affinity would need to be determined experimentally.

Receptor Antagonism and Agonism

The biphenyl carboxylic acid structure is a versatile pharmacophore that has been investigated for its ability to interact with a variety of receptors, acting as either an antagonist (blocking the receptor's normal action) or an agonist (mimicking the receptor's natural ligand).

Urate Transporter 1 (URAT1)

The Urate Transporter 1 (URAT1) is a crucial protein in the kidney responsible for the reabsorption of uric acid from the bloodstream. mdpi.com Inhibiting this transporter is a primary strategy for treating hyperuricemia (high uric acid levels) and gout. mdpi.comresearchgate.net The biphenyl carboxylic acid scaffold has proven to be a highly effective framework for potent URAT1 inhibitors. researchgate.netnih.gov

Researchers have designed and synthesized series of biphenyl carboxylic acid derivatives, taking inspiration from existing URAT1 inhibitors like Epaminurad and the angiotensin II receptor blocker Telmisartan, which also exhibits URAT1 inhibitory activity. mdpi.comresearchgate.netnih.gov Through a strategy of pharmacophore fusion, novel compounds have been created that demonstrate significant inhibitory activity against human URAT1. researchgate.netnih.gov For instance, in one study, two series of derivatives were synthesized, with the most potent compounds, A1 and B21 , showing IC₅₀ values of 0.93 μM and 0.17 μM, respectively. nih.gov These values are comparable or even superior to the clinically used uricosuric drug, benzbromarone. nih.gov This success underscores the value of ligand-based design in discovering novel and potent URAT1 inhibitors based on the biphenyl carboxylic acid structure. researchgate.netnih.gov

| Compound | URAT1 Inhibition (IC₅₀) | Reference |

|---|---|---|

| A1 | 0.93 μM | nih.gov |

| B21 | 0.17 μM | nih.gov |

| Benzbromarone (Reference Drug) | Submicromolar | mdpi.com |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. nih.gov It is the molecular target for the thiazolidinedione (TZD) class of drugs used to treat type-2 diabetes. nih.govacs.org However, full agonists of PPARγ are associated with significant side effects. nih.gov This has led to the exploration of PPARγ antagonists and partial agonists as alternative therapeutic strategies.

The biphenyl carboxylic acid moiety has been incorporated into novel PPARγ modulators. nih.govnih.gov For example, derivatives of telmisartan, which features a biphenyl-2-carboxylic acid structure, have been studied. nih.govpmu.ac.at Research into indole (B1671886) biphenylcarboxylic acids has led to the discovery of high-affinity PPARγ antagonists that act as insulin (B600854) sensitizers without inducing the full transactivation of the receptor, potentially avoiding the side effects of full agonists. nih.gov One such study identified compound 46 as a potent antagonist that demonstrated antidiabetic properties in mice. nih.gov Other studies have identified telmisartan and candesartan (B1668252) cilexetil as partial PPARγ agonists, with telmisartan amide derivatives also showing the ability to sensitize resistant leukemia cells to treatment, a mechanism linked to repression of STAT5 phosphorylation rather than PPARγ activation. nih.gov

| Compound | Target | Activity Profile | EC₅₀ / IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 46 (Indole biphenylcarboxylic acid) | PPARγ | Antagonist | Not specified | nih.gov |

| Telmisartan | PPARγ | Partial Agonist | 4.3 μM | nih.gov |

| Candesartan Cilexetil | PPARγ | Partial Agonist | 4.2 μM | nih.gov |

| Telmisartan amide 1 | PPARγ | Partial Agonist | 9.1 μM | nih.gov |

Estrogen Receptor Alpha (ERα)

The Estrogen Receptor Alpha (ERα) is a critical therapeutic target in hormone-dependent breast cancers. nih.govmdpi.com Modulating its activity with antagonists or selective degraders is a cornerstone of treatment. mdpi.com The biphenyl scaffold has been employed in the design of novel ERα inhibitors. nih.govajgreenchem.com

A series of biphenyl proteomimetic compounds containing a carboxylic acid were designed to inhibit the binding of coactivator proteins to ERα, a crucial step in its transcriptional activity. nih.gov These compounds, featuring a biphenyl core with ether-linked terminal carboxylic acid and amine groups, were synthesized using a convergent approach involving Suzuki coupling. nih.gov Separately, a library of biphenyl carboxylic acids was synthesized and screened for anticancer activity against breast cancer cell lines. ajgreenchem.com In this research, compound 3j , a benzyloxy-substituted biphenyl carboxylic acid, showed potent activity against both MCF-7 (IC₅₀ = 9.92 μM) and MDA-MB-231 (IC₅₀ = 9.54 μM) cell lines, comparable to the standard drug Tamoxifen. ajgreenchem.comajgreenchem.com Molecular docking studies suggested these compounds bind effectively to the ERα ligand-binding domain. ajgreenchem.comajgreenchem.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when abnormally activated, promotes the growth and survival of many types of cancer cells. nih.govresearchgate.net Inhibiting its kinase activity is a proven anti-cancer strategy. researchgate.net While many inhibitors target the ATP-binding site, allosteric inhibitors, which bind to a different site on the enzyme, are an attractive alternative to overcome drug resistance. nih.govresearcher.life

Recent research has focused on designing 4'-hydroxybiphenyl-4-carboxylic acid derivatives as potential allosteric inhibitors of EGFR. nih.govresearchgate.netresearcher.life In one study, a series of these derivatives, including hydrazine-1-carbothioamide and 1,2,4-triazole (B32235) variants, were synthesized. nih.govresearcher.life Molecular docking predicted these compounds would bind to the EGFR allosteric site. nih.gov The compound S4 was found to be particularly promising, exhibiting cytotoxicity against HCT-116 colorectal cancer cells with an IC₅₀ value comparable to the approved drug Erlotinib and inducing apoptosis. nih.govresearcher.life

Design and Synthesis of Bioisosteres and Structural Analogues for Target Specificity

The strategic modification of a lead compound through the creation of structural analogues and bioisosteres is a fundamental practice in medicinal chemistry. This process aims to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netscispace.com

Structural Analogues